

4-Bromo-2-(methylsulfonyl)benzaldehyde as a building block in organic synthesis

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Compound of Interest

Compound Name: 4-Bromo-2-(methylsulfonyl)benzaldehyde

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An In-depth Technical Guide to **4-Bromo-2-(methylsulfonyl)benzaldehyde** as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-(methylsulfonyl)benzaldehyde is a trifunctional aromatic compound of significant interest in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure incorporates three key functional groups: a reactive aldehyde, a versatile bromine atom, and an electron-withdrawing methylsulfonyl group. This unique combination of functionalities makes it a valuable building block for the construction of complex molecular architectures.

The aldehyde group serves as a handle for various transformations, including nucleophilic additions, reductive aminations, and olefination reactions. The bromine atom is well-suited for participation in a wide array of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The presence of the strongly electron-withdrawing methylsulfonyl group at the ortho position to the aldehyde and meta to the bromine significantly influences the reactivity of the aromatic ring, activating it for certain nucleophilic substitutions and directing further functionalization.

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and synthetic applications of **4-Bromo-2-(methylsulfonyl)benzaldehyde**, with a focus on its utility in the development of novel therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of **4-Bromo-2-(methylsulfonyl)benzaldehyde** is presented in the table below.

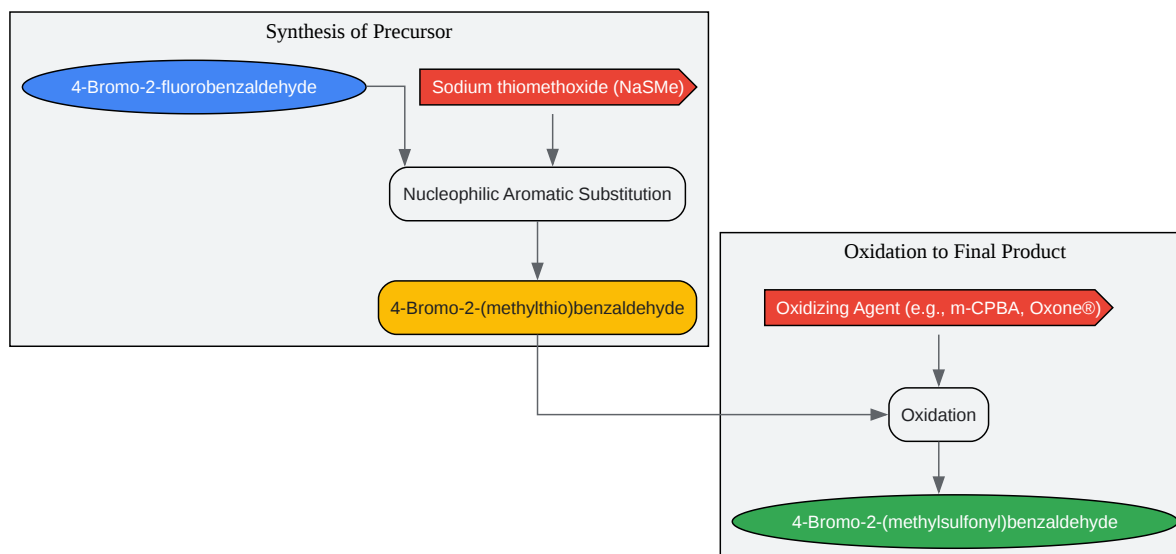
| Property | Value | Reference |
|-------------------|--|-----------|
| CAS Number | 849035-77-4 | [1] |
| Molecular Formula | C ₈ H ₇ BrO ₃ S | [1] |
| Molecular Weight | 263.11 g/mol | [1] |
| Melting Point | 108-110 °C (decomposes) | [2] |
| Appearance | White to off-white solid | |
| Synonyms | 5-Bromo-2-formylphenyl methyl sulphone | |

Synthesis

While a specific, detailed experimental protocol for the synthesis of **4-Bromo-2-(methylsulfonyl)benzaldehyde** is not readily available in the reviewed literature, a plausible and efficient synthetic route involves the oxidation of the corresponding methylthio precursor, 4-bromo-2-(methylthio)benzaldehyde. This method is a common and effective way to introduce the sulfonyl group.[1]

Proposed Synthetic Pathway: Oxidation of 4-bromo-2-(methylthio)benzaldehyde

The synthesis would proceed in two conceptual steps: first, the preparation of the methylthio-substituted benzaldehyde, followed by its oxidation to the desired methylsulfonyl benzaldehyde.



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Caption: Proposed synthesis of **4-Bromo-2-(methylsulfonyl)benzaldehyde**.

General Experimental Protocol for Oxidation

This protocol is a generalized procedure for the oxidation of an aryl methyl sulfide to an aryl methyl sulfone and would require optimization for this specific substrate.^[1]

Materials:

- 4-bromo-2-(methylthio)benzaldehyde (1.0 equiv)
- meta-Chloroperoxybenzoic acid (m-CPBA) (≥2.2 equiv) or Oxone® (≥2.2 equiv)

- Dichloromethane (DCM) or Methanol/Water
- Saturated aqueous sodium sulfite solution
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate or sodium sulfate
- Rotary evaporator
- Standard laboratory glassware

Procedure using m-CPBA:

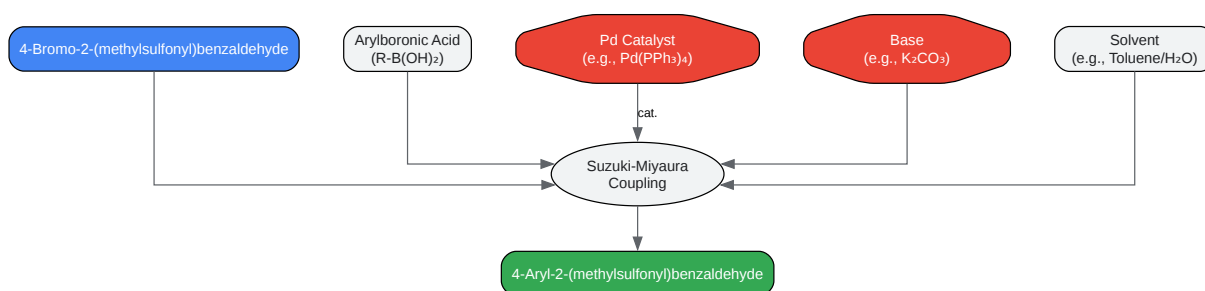
- Dissolve 4-bromo-2-(methylthio)benzaldehyde in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.
- Cool the solution to 0 °C in an ice bath.
- Add m-CPBA (at least 2.2 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
- Quench the excess peracid by adding a saturated aqueous solution of sodium sulfite and stir vigorously for 15-20 minutes.
- Transfer the mixture to a separatory funnel and wash the organic layer with a saturated aqueous sodium bicarbonate solution to remove m-chlorobenzoic acid, followed by washing with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- The crude product can be purified by recrystallization or column chromatography.

Reactions and Applications in Organic Synthesis

4-Bromo-2-(methylsulfonyl)benzaldehyde is a versatile building block for the synthesis of a wide range of organic molecules due to its three distinct functional groups.

Suzuki-Miyaura Coupling

The bromine atom on the aromatic ring makes this compound an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing for the formation of biaryl structures which are prevalent in many biologically active compounds.^{[3][4]}



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Caption: Suzuki-Miyaura coupling of **4-Bromo-2-(methylsulfonyl)benzaldehyde**.

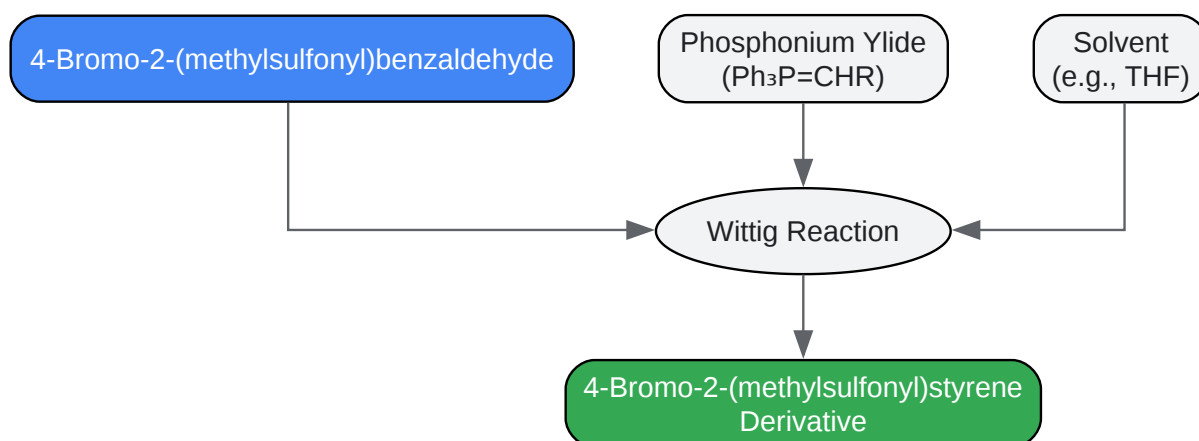
General Experimental Protocol for Suzuki-Miyaura Coupling:^{[5][6]}

- To a reaction vessel, add **4-Bromo-2-(methylsulfonyl)benzaldehyde** (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equiv).
- Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
- Add a degassed solvent system (e.g., toluene and water).

- Heat the reaction mixture with stirring to the appropriate temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
- Dry the organic layer, concentrate, and purify the product by chromatography.

Wittig Reaction

The aldehyde functionality readily undergoes Wittig olefination, providing a powerful method for the formation of a carbon-carbon double bond. This reaction is widely used to synthesize alkenes from aldehydes or ketones.[7][8]



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Caption: Wittig reaction of **4-Bromo-2-(methylsulfonyl)benzaldehyde**.

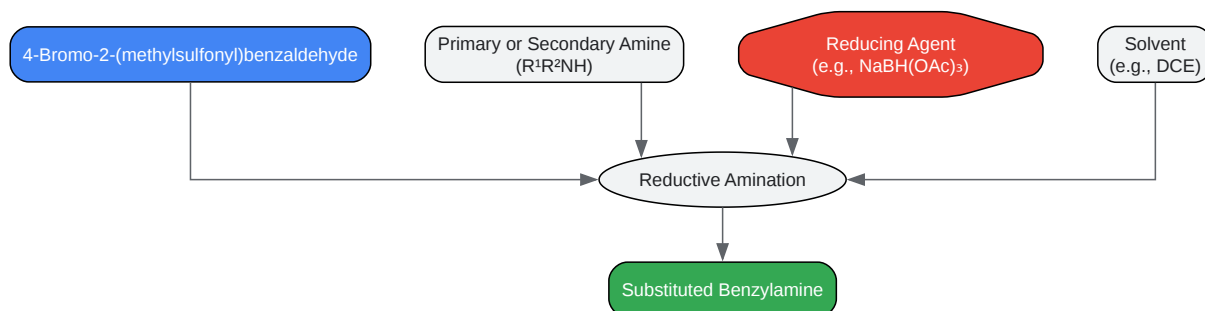
General Experimental Protocol for Wittig Reaction:[9]

- Prepare the phosphonium ylide in situ by treating the corresponding phosphonium salt with a strong base (e.g., n-BuLi, NaH, or KHMDS) in an anhydrous aprotic solvent (e.g., THF or Et₂O) under an inert atmosphere.
- Cool the ylide solution to a low temperature (e.g., -78 °C or 0 °C).

- Add a solution of **4-Bromo-2-(methylsulfonyl)benzaldehyde** in the same solvent dropwise.
- Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
- Quench the reaction with a saturated aqueous solution of ammonium chloride.
- Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
- Purify the product by column chromatography to separate the desired alkene from triphenylphosphine oxide.

Reductive Amination

Reductive amination is a highly efficient method for forming C-N bonds. The aldehyde group of **4-Bromo-2-(methylsulfonyl)benzaldehyde** can react with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.^{[10][11]}



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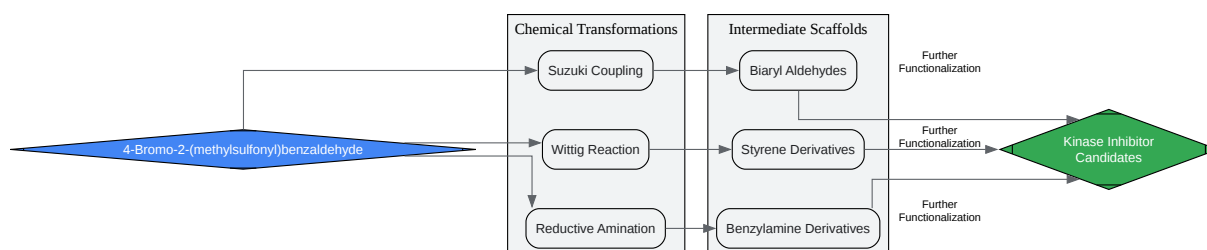
Caption: Reductive amination of **4-Bromo-2-(methylsulfonyl)benzaldehyde**.

General Experimental Protocol for Reductive Amination:^[12]

- In a reaction flask, dissolve **4-Bromo-2-(methylsulfonyl)benzaldehyde** (1.0 equiv) and the desired amine (1.0-1.2 equiv) in a suitable solvent (e.g., dichloroethane (DCE) or tetrahydrofuran (THF)).
- Add a reducing agent such as sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$) (1.2-1.5 equiv) to the mixture.
- Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
- Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
- Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
- Purify the product by column chromatography.

Application in Kinase Inhibitor Synthesis

Substituted benzaldehydes are crucial intermediates in the synthesis of kinase inhibitors, a significant class of drugs used in cancer therapy.^{[13][14]} The structural framework of **4-Bromo-2-(methylsulfonyl)benzaldehyde** provides a scaffold that can be elaborated through the reactions described above to generate a library of diverse compounds for screening against various protein kinases.^{[15][16]}



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Caption: Role in generating molecular diversity for kinase inhibitors.

The ability to introduce various aryl groups via Suzuki coupling, extend carbon chains with specific geometries using the Wittig reaction, and incorporate diverse amine functionalities through reductive amination allows for the systematic exploration of the chemical space around the 4-bromo-2-(methylsulfonyl)phenyl core, which is a valuable strategy in structure-activity relationship (SAR) studies.

Predicted Spectroscopic Data

While experimental spectroscopic data for **4-Bromo-2-(methylsulfonyl)benzaldehyde** is not available in the cited literature, predicted ^1H and ^{13}C NMR data can provide valuable information for its characterization.

| ¹ H NMR (Predicted) | ¹³ C NMR (Predicted) |
|--------------------------------|--|
| Chemical Shift (ppm) | Assignment |
| 10.4 | (s, 1H, -CHO) |
| 8.2 | (d, 1H, Ar-H) |
| 8.0 | (dd, 1H, Ar-H) |
| 7.9 | (d, 1H, Ar-H) |
| 3.4 | (s, 3H, -SO ₂ CH ₃) |

Note: Predicted chemical shifts are estimates and may vary from experimental values.

Safety Information

4-Bromo-2-(methylsulfonyl)benzaldehyde should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4-Bromo-2-(methylsulfonyl)benzaldehyde is a highly functionalized and versatile building block with significant potential in organic synthesis. The presence of three distinct and reactive functional groups allows for a wide range of chemical transformations, making it an ideal starting material for the synthesis of complex molecules, particularly in the context of drug discovery and materials science. Its utility in constructing libraries of compounds for screening, such as in the development of kinase inhibitors, underscores its importance to the scientific community. Further exploration of the reactivity of this compound is likely to uncover novel synthetic methodologies and lead to the discovery of new molecules with valuable biological and material properties.

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References

- 1. benchchem.com [benchchem.com]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 10. Reductive amination - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. research.tees.ac.uk [research.tees.ac.uk]
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